N-(2-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core linked to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the Propyl Chain: The benzodiazole core is then alkylated with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitro group (if present) on the benzodiazole core can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products of these reactions would depend on the specific conditions used but could include hydroxylated, aminated, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzodiazole and furan derivatives.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodiazole core is known to interact with various biological targets, potentially modulating their activity. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan-2-carboxamide moiety and has been studied for its anticancer properties.
Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide: Known for its potential chemopreventive effects in colorectal cancer.
Uniqueness
N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core and a furan-2-carboxamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-29-18-9-11-19(12-10-18)30-17-5-15-27-21-7-3-2-6-20(21)26-23(27)13-14-25-24(28)22-8-4-16-31-22/h2-4,6-12,16H,5,13-15,17H2,1H3,(H,25,28) |
InChI Key |
LCEBLTRTVDCIPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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